molecular formula C23H30N4O2S B2861428 1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea CAS No. 2108381-13-9

1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea

Cat. No. B2861428
M. Wt: 426.58
InChI Key: XHNWQUSYAMAWMG-UHFFFAOYSA-N
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Description

This usually involves identifying the compound’s IUPAC name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reagents, the conditions under which the reaction was carried out, and the yield of the product.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, the products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Stereoselective Synthesis and Biological Activity

  • Stereoselective Synthesis

    Research on similar compounds has focused on the stereoselective synthesis of active metabolites of potent inhibitors, highlighting the significance of stereochemistry in the biological activity of these compounds. For example, a study detailed the synthesis and stereochemical determination of an active metabolite of a potent PI3 kinase inhibitor, showcasing the critical role of stereochemistry in medicinal chemistry (Zecheng Chen et al., 2010).

  • Biological Activity

    Derivatives of structurally related compounds have been synthesized and shown to possess antiarrhythmic, hypotensive, and anesthetic activities in preclinical models. This suggests that compounds with similar structures may have potential applications in treating cardiovascular conditions and as local anesthetics (M. Longobardi et al., 1987).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Compound Synthesis

    Research has also focused on the reactions of related chemical structures with bifunctional reagents to form heterocyclic compounds, which are valuable in drug development due to their diverse pharmacological properties. One study described the reactions of phenyl(trichloromethyl)carbinol with substituted thioureas and thiobenzhydrazide, leading to the formation of thiazolidinones and thiadiazinones, among others (W. Reeve & W. Coley, 1979).

  • Microwave-Assisted Synthesis

    Another avenue of research involves the development of efficient methods for synthesizing urea derivatives, such as using microwave irradiation. This method has been applied to synthesize thiadiazol-2-yl urea derivatives, highlighting advancements in synthetic techniques that could be applicable to compounds like the one (Kejian Li & Wenbin Chen, 2008).

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact.


Future Directions

This involves speculating on potential future research directions, such as new synthetic routes, potential applications, and areas where further characterization is needed.


properties

IUPAC Name

1-cyclopropyl-3-[1-phenyl-3-[3-(1,3-thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2S/c28-22(25-17-6-7-17)26-21(16-4-2-1-3-5-16)10-12-27-18-8-9-19(27)15-20(14-18)29-23-24-11-13-30-23/h1-5,11,13,17-21H,6-10,12,14-15H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNWQUSYAMAWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC(CCN2C3CCC2CC(C3)OC4=NC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea

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